molecular formula C25H20N2O4S2 B2610433 N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 898422-88-3

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2610433
CAS No.: 898422-88-3
M. Wt: 476.57
InChI Key: JKAZBJWDFSZZLA-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzoyl group, a phenyl group, a thiazole ring, and an ethylsulfonyl group attached to a benzamide moiety

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Benzoyl and Phenyl Groups: The benzoyl and phenyl groups can be introduced through Friedel-Crafts acylation reactions.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with 2-aminobenzamide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and ethylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(propylsulfonyl)benzamide: Similar structure with a propylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets differently compared to similar compounds with different sulfonyl groups.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S2/c1-2-33(30,31)20-16-10-9-15-19(20)24(29)27-25-26-21(17-11-5-3-6-12-17)23(32-25)22(28)18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAZBJWDFSZZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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